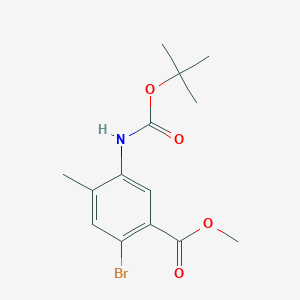

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, and a methyl ester group on a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate typically involves multiple steps:

Bromination: The starting material, 4-methylbenzoic acid, is brominated to introduce the bromine atom at the 2-position.

Esterification: The carboxylic acid group is then esterified to form the methyl ester.

Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate can undergo several types of reactions:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiolate (KSR).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or thiols.

Deprotection: The major product is the free amine.

Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action for Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate depends on its application:

As a Synthetic Intermediate: It undergoes chemical transformations to form more complex molecules.

In Medicinal Chemistry: The Boc-protected amine can be deprotected to interact with biological targets, such as enzymes or receptors, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the Boc protection.

tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a similar Boc-protected amine group but on a different aromatic ring.

Uniqueness

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate is unique due to the combination of its functional groups, which allow for versatile chemical transformations and applications in various fields of research.

Biological Activity

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate (CAS RN: 1620228-26-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a tert-butoxycarbonyl (Boc) amino group, which may influence its reactivity and biological interactions. The structural formula is as follows:

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with brominated aromatic systems have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of brominated benzoate derivatives, revealing that the presence of halogens significantly enhances anticancer activity against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have been reported to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). MMPs play a crucial role in tumor metastasis by degrading extracellular matrix components.

Research Findings:

A study demonstrated that specific methyl benzoates could inhibit MMP activity, leading to reduced invasion capabilities of cancer cells . The exact mechanism by which this compound affects these enzymes remains to be fully elucidated.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that compounds with similar structures are metabolized primarily through cytochrome P450 enzymes, which could lead to drug-drug interactions.

Toxicological Studies:

Toxicity assessments indicate that while some brominated compounds exhibit low acute toxicity, long-term exposure studies are necessary to ascertain safety profiles for potential therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆BrN₃O₃ |

| CAS Number | 1620228-26-3 |

| Anticancer Activity | Yes (inhibits tumor proliferation) |

| Enzyme Inhibition | Yes (potential MMP inhibitor) |

| Pharmacokinetics | Metabolized by CYP450 |

| Toxicity | Low acute toxicity reported |

Properties

Molecular Formula |

C14H18BrNO4 |

|---|---|

Molecular Weight |

344.20 g/mol |

IUPAC Name |

methyl 2-bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

InChI |

InChI=1S/C14H18BrNO4/c1-8-6-10(15)9(12(17)19-5)7-11(8)16-13(18)20-14(2,3)4/h6-7H,1-5H3,(H,16,18) |

InChI Key |

BIYKHBBNQJEZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.